5-Methylisoindoline hydrochloride

Description

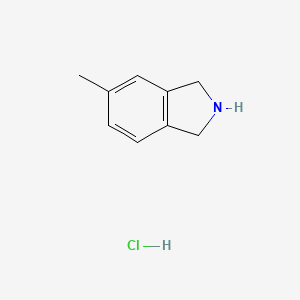

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-7-2-3-8-5-10-6-9(8)4-7;/h2-4,10H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLAYXMGVFFUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204600-16-7 | |

| Record name | 5-methyl-2,3-dihydro-1H-isoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Methylisoindoline Hydrochloride

Catalytic Systems in this compound Synthesis

The judicious choice of a catalyst is paramount in directing the course of a chemical reaction towards the desired product with high efficiency. In the synthesis of 5-Methylisoindoline and its derivatives, both acid and palladium-based catalytic systems have demonstrated significant utility.

Acid Catalysis

Acid catalysts, including both Brønsted and Lewis acids, play a crucial role in various synthetic transformations leading to isoindoline derivatives. For instance, the Groebke-Blackburn-Bienaymé reaction, a multicomponent approach to fused aminoimidazoles, often employs Lewis or Brønsted acid catalysts to facilitate the cyclization process. nih.gov While not directly synthesizing this compound, this methodology highlights the power of acid catalysis in constructing related heterocyclic systems. In some cases, the use of p-toluenesulfonic acid (p-TsOH) has been explored, although it may lead to lower yields compared to other catalytic systems. nih.gov The instability of certain intermediates, such as imines, under strongly acidic conditions can be a limiting factor. nih.gov

Palladium-Mediated Reactions

Palladium catalysts are highly effective for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making them indispensable tools in modern organic synthesis. rsc.org Their application in the synthesis of isoindoline and isoquinolinone frameworks is well-documented. rsc.orgorganic-chemistry.orgnih.gov These reactions often proceed under mild conditions with a high degree of selectivity and functional group tolerance. rsc.org

One notable strategy involves the palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds to form 5,6-dihydrophenanthridines, a related aza-heterocyclic system. nih.gov This approach showcases the potential of palladium catalysis in forming complex ring systems from simple precursors. nih.gov Furthermore, palladium-catalyzed cascade reactions, which involve the addition of in situ-generated arylpalladium complexes to a carbon-carbon triple bond followed by cross-coupling, have been successfully employed in the synthesis of substituted dihydroisoquinolinones. nih.gov The choice of palladium catalyst and ligands is critical for the success of these transformations. For example, PdCl2(PPh3)2 has been used as a catalyst in the synthesis of dihydroisoquinolinones. nih.gov

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Achieving optimal reaction outcomes in terms of yield and selectivity necessitates a careful consideration of various reaction parameters.

Temperature and Solvent Effects

Temperature and the choice of solvent are critical parameters that can significantly influence the rate, yield, and selectivity of a reaction. In the synthesis of isoindolinone derivatives, reactions are often conducted at elevated temperatures to drive the reaction to completion. For instance, some palladium-catalyzed reactions are carried out at 100 °C. nih.govnih.gov Conversely, in asymmetric synthesis, lower temperatures, such as -20 °C, are often employed to enhance enantioselectivity. mdpi.com

The selection of an appropriate solvent is equally important. While various organic solvents are commonly used, there is a growing emphasis on utilizing more environmentally friendly options. rsc.org Water has been shown to be an effective solvent for certain reactions, sometimes outperforming organic solvents in terms of yield and reaction time. researchgate.net In other cases, solvents like 1,4-dioxane (B91453) have been found to be suitable for specific palladium-catalyzed reactions. nih.gov The optimization of solvent choice often involves screening a range of options to identify the one that provides the best balance of solubility, reactivity, and environmental impact. researchgate.net

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| TiO2 NPs (10 mol%) | Water | Room Temperature | 85 | researchgate.net |

| PdCl2(PPh3)2 (0.05 equiv) | 1,4-Dioxane | 100 | 51 | nih.gov |

| Takemoto's Catalyst I | Toluene | -20 | Not specified | mdpi.com |

| Pd(TFA)2 (15 mol%) | CF3CH2OH | 100 | Not specified | nih.gov |

| ZrCl4 (10 mol%) | PEG-400 | 75 | Moderate to Good | nih.gov |

Reaction Monitoring Techniques (e.g., TLC)

The progress of a chemical reaction is typically monitored to determine its completion and to identify the formation of any side products. A simple and widely used technique for this purpose is Thin-Layer Chromatography (TLC). mdpi.com TLC allows for the rapid qualitative analysis of a reaction mixture by separating its components based on their differential adsorption on a stationary phase. mdpi.com By comparing the TLC profile of the reaction mixture with that of the starting materials, chemists can ascertain the extent of the reaction and make informed decisions about when to stop the reaction and proceed with workup and purification.

Green Chemistry Principles in Isoindoline Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize the environmental impact of chemical processes. acs.orgresearchgate.net Key principles include the use of safer solvents, the development of catalytic reactions, and the maximization of atom economy. acs.org

In the context of isoindoline synthesis, several strategies align with green chemistry principles. The use of water as a solvent, as mentioned previously, is a prime example of employing a benign reaction medium. rsc.orgresearchgate.net The development of catalytic reactions, particularly those that can be performed with high efficiency and selectivity, reduces the need for stoichiometric reagents and minimizes waste generation. rsc.orgrsc.org Furthermore, tandem or one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, contribute to resource efficiency by reducing the need for intermediate purification steps. rsc.org The ultimate goal is to design synthetic routes that are not only efficient in producing the target molecule but also inherently safer and more sustainable. acs.org

Chemical Reactivity and Derivatization Studies

Functional Group Transformations of 5-Methylisoindoline (B1604126) Hydrochloride

The 5-Methylisoindoline core is amenable to a variety of functional group transformations. The nitrogen atom of the isoindoline (B1297411) ring is a key site for reactions. As a secondary amine, it can undergo N-alkylation, N-acylation, and other modifications. For instance, the presence of an acidic proton on the imide nitrogen allows for aminomethylation reactions. mdpi.com

The aromatic ring, activated by the secondary amine and the methyl group, can participate in electrophilic aromatic substitution reactions. The substitution pattern is directed by these activating groups. Conversely, the isoindoline core can be oxidized to the corresponding isoindolinone or isoindole-1,3-dione (phthalimide) derivatives. organic-chemistry.orgmdpi.com For example, N-substituted isoindolinones can be synthesized via the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines. organic-chemistry.org

The methyl group on the benzene (B151609) ring also presents a handle for further functionalization, such as oxidation to a carboxylic acid or benzylic halogenation, opening pathways to a wider range of derivatives.

Synthesis of Advanced Isoindoline-Based Heterocyclic Systems

The 5-Methylisoindoline scaffold is a valuable building block for constructing more complex, polycyclic heterocyclic systems with diverse applications.

Oxazolidinones are an important class of heterocyclic compounds, with some exhibiting significant biological activity. nih.gov The synthesis of oxazolidinone derivatives can be achieved through several established routes, many of which can incorporate the isoindoline structure. A common strategy involves the reaction of an amino alcohol with phosgene (B1210022) or a phosgene equivalent. nih.gov Another prevalent method is the cycloaddition of epoxides with isocyanates. nih.gov

A key intermediate for certain antibacterial agents is (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione. researchgate.net A general approach to such structures involves reacting (R)-epichlorohydrin with potassium phthalimide (B116566). researchgate.netorientjchem.org In the context of 5-methylisoindoline, it could first be oxidized to 5-methylisoindoline-1,3-dione, which could then react with (R)-epichlorohydrin or a similar three-carbon synthon to build the oxazolidinone ring.

A representative synthesis of an oxazolidinone phthalimide derivative is detailed below:

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, Potassium phthalimide | N,N-Dimethylformamide (DMF), Reflux, 5 h | (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide | 62% | orientjchem.org |

| 2 | Product from Step 1 | Hydrazine (B178648) hydrate, Methanol, Reflux, 1 h | (S)-Aminomethyl oxazolidinone derivative | 90% | orientjchem.org |

This table presents data for a related phthalimide structure, illustrating a general synthetic pathway.

Isoindoline can be integrated into fused heterocyclic systems like imidazolidinones. A notable example is the structure of Mazindol, which features an isoindoline heterocycle fused with an imidazolidinone ring at positions 1 and 2. mdpi.com The synthesis of such structures often involves the cyclization of an appropriately substituted isoindoline precursor. The general synthesis of imidazolidinones can be achieved through the reaction of a diamine with a carbonyl source. By starting with a functionalized 5-methylisoindoline derivative, such as one containing a diamine moiety or a precursor to it, similar fused systems can be constructed.

The synthesis of complex molecules like (phenethylmorpholin-2-yl)methyl)isoindoline-1,3-dione involves multi-step pathways. While a direct synthesis for this specific molecule is not prominently documented, its structure can be deconstructed to propose a viable synthetic route based on established reactions. The structure consists of three key components: an isoindoline-1,3-dione, a methyl linker, and a phenethylmorpholine moiety.

A plausible approach would involve:

Synthesis of the 5-methylisoindoline-1,3-dione core, likely from the corresponding 4-methylphthalic anhydride (B1165640) and ammonia (B1221849) or an amine.

N-alkylation of the 5-methylisoindoline-1,3-dione with a suitable electrophile containing the phenethylmorpholine skeleton. For example, a halo-methyl derivative of phenethylmorpholine could be used.

This approach is analogous to the synthesis of various N-substituted phthalimides, which are commonly prepared by reacting potassium phthalimide with an appropriate alkyl halide. mdpi.comnih.gov

The isoindoline core can be derivatized to include other important heterocyclic motifs such as triazoles and benzimidazoles. nih.govnih.gov The synthesis of these derivatives often involves building the second heterocyclic ring onto a functionalized isoindoline precursor.

For example, a synthetic strategy to create a benzimidazole-triazole derivative linked to an isoindoline core could begin with the preparation of a 5-methylisoindoline carrying a benzaldehyde (B42025) functional group. This aldehyde could then undergo condensation with a phenylenediamine derivative to form the benzimidazole (B57391) ring. Further functionalization and reaction with a hydrazine derivative and a carbon source (like phenyl isothiocyanate) could lead to the formation of the triazole ring. nih.govresearchgate.net

A general synthetic pathway for benzimidazole-triazole compounds is outlined below:

| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |

| 1 | Benzaldehyde derivative | 5-cyano-1,2-phenylenediamine | 4-(5-cyano-1H-benz[d]imidazole-2-yl)benzoate | nih.gov |

| 2 | Product from Step 1 | Hydrazine hydrate | 4-(5-cyano-1H-benz[d]imidazol-2-yl)benzohydrazide | nih.gov |

| 3 | Product from Step 2 | Phenyl isothiocyanate | Thioamide derivative | nih.gov |

| 4 | Product from Step 3 | NaOH, Ethanol | 5-mercapto-4-phenyl-4H-1,2,4-triazole derivative | nih.gov |

| 5 | Product from Step 4 | 2-bromoacetophenone derivatives | Final benzimidazole-1,2,4-triazole derivatives | nih.gov |

This table illustrates a general sequence for synthesizing benzimidazole-triazole structures, which could be adapted to incorporate an isoindoline moiety.

Electrophilic and Nucleophilic Reactions of the Isoindoline Core

The dual reactivity of the isoindoline core towards both electrophiles and nucleophiles makes it a versatile synthetic intermediate.

Electrophilic Reactions: The isoindole system is electron-rich and highly reactive towards electrophiles. nih.gov Resonance donation from the nitrogen lone pair renders the α-position (C1) particularly nucleophilic, making it the primary site for electrophilic attack. nih.gov This reactivity is significantly greater than that of benzene. nih.gov In 5-methylisoindoline, the benzene ring itself is also activated towards electrophilic aromatic substitution by the combined effects of the amino and methyl groups.

A key reaction is the protonation of the isoindole at the C1 position, which generates a stable isoindolium salt. nih.gov This transformation converts the nucleophilic isoindole into an electrophilic isoindolium ion, which can then undergo further reactions. nih.gov

Nucleophilic Reactions: While the isoindoline ring itself is not strongly electrophilic, it can be activated to react with nucleophiles. The formation of an electrophilic isoindolium ion upon protonation renders the C3 position susceptible to attack by various nucleophiles. nih.gov This "umpolung" (polarity reversal) strategy significantly expands the synthetic utility of the isoindoline core. nih.gov

Furthermore, oxidation of the isoindoline to an isoindole N-oxide generates a cyclic nitrone. Nitrones are known to readily undergo nucleophilic addition reactions. chim.it These transformations allow for the introduction of a wide range of substituents onto the heterocyclic ring.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the mapping of the molecular framework. For 5-Methylisoindoline (B1604126) hydrochloride, ¹H, ¹³C, and, for its derivatives, ¹⁹F NMR are particularly insightful.

¹H NMR Analysis of Proton Environments

¹H NMR spectroscopy provides information on the number, type, and connectivity of protons in a molecule. In a typical ¹H NMR spectrum of an isoindoline (B1297411) hydrochloride salt, distinct signals corresponding to the aromatic, methylene (B1212753), and methyl protons are expected. amazonaws.com The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. beilstein-journals.org For instance, in a related isoindoline trihydrochloride compound analyzed in D₂O, the aromatic protons appear as singlets around δ 7.57 ppm, the methylene protons of the isoindoline ring (CH₂) show a singlet at δ 4.72 ppm, and the methyl protons (CH₃) present a singlet at δ 3.03 ppm. amazonaws.com

Table 1: Representative ¹H NMR Spectral Data for an Isoindoline Hydrochloride Derivative

| Functional Group | Chemical Shift (δ) in D₂O | Multiplicity |

|---|---|---|

| Aromatic CH | ~7.57 ppm | Singlet |

| Ring CH₂ | ~4.72 ppm | Singlet |

| Methyl CH₃ | ~3.03 ppm | Singlet |

Note: Data is based on a similar structure, 5-[(4-Methylpiperazin-1-yl)methyl]isoindoline trihydrochloride, as a reference. amazonaws.com

¹³C NMR Analysis of Carbon Frameworks

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of a molecule. rsc.org Each unique carbon atom in 5-Methylisoindoline hydrochloride gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which minimizes signal overlap. illinois.edu For a related isoindoline hydrochloride salt, the aromatic carbons resonate in the region of δ 123-137 ppm. amazonaws.com The methylene carbons of the isoindoline ring are typically found further upfield, for example, around δ 50 ppm, while the methyl carbon signal appears at an even lower chemical shift, such as δ 42.83 ppm. amazonaws.com

Table 2: Representative ¹³C NMR Spectral Data for an Isoindoline Hydrochloride Derivative

| Carbon Type | Chemical Shift (δ) in D₂O |

|---|---|

| Aromatic C | ~123-137 ppm |

| Ring CH₂ | ~50 ppm |

| Methyl CH₃ | ~43 ppm |

Note: Data is based on a similar structure, 5-[(4-Methylpiperazin-1-yl)methyl]isoindoline trihydrochloride, as a reference. amazonaws.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wiley.com It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). wiley.com This high accuracy allows for the unambiguous determination of a compound's elemental composition, a critical step in confirming its identity. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. nih.gov The advancements in HRMS technology, such as Orbitrap and time-of-flight (TOF) analyzers, offer high resolving power, enabling the separation of ions with very similar m/z values and the clear observation of isotopic patterns. nih.govfrontiersin.org For related isoindoline derivatives, HRMS data is often reported by comparing the calculated exact mass ([M+Na]⁺) with the experimentally found mass, showing deviations in the fourth decimal place, which underscores the technique's precision. amazonaws.com

Table 3: Example of HRMS Data for an Isoindoline Derivative

| Ion Type | Calculated m/z | Found m/z |

|---|---|---|

| [M+Na]⁺ | 472.1883 | 472.1887 |

Note: Data is for a related compound (C₃₀H₂₇NNaO₃) to illustrate the precision of HRMS. amazonaws.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, making it ideal for analyzing compounds like this compound. researchgate.net In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating gas-phase ions with minimal fragmentation. uvic.ca For compounds containing basic nitrogen atoms, such as isoindolines, ESI in the positive ion mode typically produces a protonated molecular ion, [M+H]⁺. researchgate.netnih.gov It is also common to observe adducts with sodium ([M+Na]⁺) or other cations present in the sample or solvent. researchgate.net ESI is frequently coupled with HRMS analyzers (ESI-HRMS) to combine the benefits of soft ionization with high-accuracy mass measurements for definitive structural confirmation. amazonaws.comrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). While a specific experimental spectrum for this compound is not publicly available in the referenced literature, a theoretical analysis based on its known structure allows for the prediction of its key IR absorption bands.

The structure of this compound contains several key functional groups: a secondary amine hydrochloride, an aromatic ring, and aliphatic C-H bonds. The protonation of the nitrogen atom in the isoindoline ring to form the hydrochloride salt significantly influences the IR spectrum, particularly in the N-H stretching region.

A table of expected characteristic IR absorptions for this compound is presented below, based on established spectroscopic principles and data from similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| Secondary Amine Salt (R₂NH₂⁺) | N-H Stretch | 2800-2500 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium to Weak |

| C=C Stretch | 1600-1450 | Medium, often multiple bands | |

| Aliphatic (CH₂ and CH₃) | C-H Stretch | 3000-2850 | Medium to Strong |

| C-H Bend | 1470-1370 | Medium |

The most notable feature in the IR spectrum of this compound would be the broad and strong absorption band in the 2800-2500 cm⁻¹ region, which is characteristic of the N-H stretching vibration in a secondary amine salt. This broadening is a result of hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups will be observed just below 3000 cm⁻¹. The presence of the aromatic ring will also give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, should such a study be conducted, it would provide invaluable information about its solid-state conformation and intermolecular interactions.

A hypothetical crystallographic study would likely reveal the following key structural features:

Confirmation of the Isoindoline Ring System: The analysis would confirm the presence of the fused bicyclic system consisting of a benzene (B151609) ring and a five-membered nitrogen-containing ring.

Geometry of the Hydrochloride Salt: The data would show the protonation of the nitrogen atom and the ionic interaction with the chloride anion. The N-H bond length and the N···Cl distance would be precisely measured.

Conformation of the Isoindoline Ring: The five-membered ring of the isoindoline moiety is not planar. X-ray data would define the exact envelope or twist conformation of this ring.

Intermolecular Interactions: The crystal packing would be stabilized by a network of intermolecular forces. Hydrogen bonds between the N-H group and the chloride ion (N-H···Cl) would be the most significant of these interactions. Pi-stacking interactions between the aromatic rings of adjacent molecules might also be observed.

A table summarizing the type of data that would be obtained from an X-ray crystallographic analysis of this compound is provided below.

| Crystallographic Parameter | Information Provided |

| Crystal System and Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between them. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Hydrogen Bonding Parameters | The geometry of intermolecular hydrogen bonds. |

While experimental data for this compound is not currently available, the principles of these advanced spectroscopic techniques provide a clear framework for its structural characterization.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. For isoindoline (B1297411) derivatives, DFT has been instrumental in elucidating their fundamental chemical characteristics.

The electronic properties of isoindoline-based compounds are critical to their reactivity and potential applications. DFT calculations are frequently employed to determine the energies and distributions of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability.

Table 1: Representative Frontier Orbital Energies for Related Isoindoline Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione | DFT/B3LYP/6-311(G)d,p | -6.5 | -2.4 | 4.1 |

| Indoline (B122111) Dye D1 | DFT/B3LYP/6-31g(d) | -4.9 | -2.8 | 2.1 |

Note: The data in this table is derived from studies on related isoindoline derivatives and is intended to be illustrative of the typical values obtained through DFT calculations.

DFT calculations are also a powerful tool for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. americanpharmaceuticalreview.com By calculating the harmonic frequencies, researchers can assign the observed spectral bands to specific vibrational modes of the molecule. This is particularly useful for confirming the structure of newly synthesized compounds and for understanding the effects of substitution and intermolecular interactions on the molecular vibrations.

For example, a combined experimental (FTIR) and theoretical investigation of 6-isocyano-1-methyl-1H-indole demonstrated a strong correlation between the isonitrile stretching frequency and the solvent environment. nih.gov Such studies highlight how vibrational spectroscopy, aided by DFT, can probe the local environment of a functional group. In the case of 5-Methylisoindoline (B1604126) hydrochloride, DFT could be used to predict the characteristic vibrational frequencies of the isoindoline ring, the C-N bonds, and the methyl group C-H stretching and bending modes. The calculated spectrum would serve as a benchmark for the interpretation of experimental IR and Raman spectra, helping to confirm the compound's identity and purity. Theoretical studies on similar heterocyclic compounds have shown good agreement between calculated and experimental vibrational frequencies after applying a scaling factor to the computed values to account for anharmonicity and basis set limitations. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using DFT, is invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energetic barriers associated with different reaction pathways.

For example, the mechanism for the synthesis of 1H-isoindole-containing scaffolds has been investigated using DFT calculations. acs.org These studies can reveal intricate details of the reaction cascade, such as the formation of key intermediates and the stereochemistry of the products. While a specific mechanistic study for the synthesis of 5-Methylisoindoline hydrochloride is not available, computational methods could be applied to investigate its formation, for instance, through the reductive amination of a corresponding phthalaldehyde derivative or the cyclization of a substituted benzylamine. Such a study would provide insights into the reaction kinetics and help optimize reaction conditions for improved yield and purity.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a small molecule, such as a derivative of 5-Methylisoindoline, might interact with a biological target, typically a protein or nucleic acid.

Numerous studies have employed molecular docking to investigate the binding of isoindoline derivatives to various enzymes. For instance, derivatives of 1H-isoindole-1,3(2H)-dione have been docked into the active sites of cyclooxygenase (COX) enzymes to predict their anti-inflammatory potential. mdpi.com In another study, isoindoline-1,3-dione derivatives were evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov These docking studies revealed key interactions, such as hydrogen bonds and π-π stacking, between the isoindoline moiety and amino acid residues in the enzyme's active site. For example, in a study of isoindoline-1-one derivatives as PI3Kγ inhibitors, docking was used to understand the binding pose within the ATP binding pocket, identifying crucial hydrogen bonds with residues like K833 and V882. nih.gov

Although no specific molecular docking studies on this compound have been published, its structural similarity to known bioactive molecules suggests it could be a candidate for such investigations. Docking simulations could be used to screen this compound against a panel of biological targets to explore its potential pharmacological activities.

Table 2: Examples of Molecular Docking Studies on Isoindoline Derivatives

| Isoindoline Derivative | Target Protein | Key Interactions Noted |

| 1H-isoindole-1,3(2H)-dione derivatives | Cyclooxygenase-2 (COX-2) | Hydrogen bonds with Arg120 and Tyr355; π-σ and π-alkyl interactions with Leu352 and Val523. mdpi.com |

| 1-H-isoindole-1,3(2H)-dione derivatives | Acetylcholinesterase (AChE) | Phthalimide (B116566) ring directed into the active gorge, forming stable complexes. nih.gov |

| Isoindolin-1-one derivatives | PI3Kγ | Hydrogen bonds with K833 and V882 in the ATP binding pocket. nih.gov |

Conformational Analysis and Stereochemical Prediction

The three-dimensional shape of a molecule is crucial to its physical and biological properties. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and their relative energies. For cyclic systems like isoindoline, the ring can adopt different puckered conformations.

While specific conformational analysis of this compound is not documented, principles from studies on analogous cyclic systems, such as substituted cyclohexanes and piperidines, can be applied. nih.govlibretexts.org The isoindoline ring is a fused bicyclic system, and its conformation will be influenced by the planarity of the benzene (B151609) ring and the puckering of the five-membered pyrrolidine (B122466) ring. The position of the methyl group at the 5-position on the aromatic ring is unlikely to significantly alter the ring's puckering. However, if substituents were present on the pyrrolidine ring, their steric interactions would play a major role in determining the preferred conformation, favoring equatorial positions for bulky groups to minimize steric strain. libretexts.org

Computational methods, such as molecular mechanics and DFT, can be used to perform a systematic search of the conformational space of this compound to identify low-energy conformers and predict their relative populations. Such an analysis would be important for understanding its solution-phase behavior and its potential interactions with biological receptors, which are often sensitive to the ligand's conformation.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as Synthetic Intermediates and Building Blocks

5-Methylisoindoline (B1604126) hydrochloride and its related structures are valued as synthetic intermediates or building blocks in drug discovery. bldpharm.comnih.gov The isoindoline (B1297411) core is present in several commercial drugs, highlighting its importance and versatility in constructing complex molecules with desired pharmacological properties. preprints.org For instance, the isoindolinone ring, a close relative, is a key component of lenalidomide, a drug used to treat multiple myeloma. preprints.org

In research settings, derivatives such as methyl isoindoline-5-carboxylate hydrochloride are used as starting materials in multi-step synthetic pathways to generate novel compounds. sci-hub.sesigmaaldrich.com The structure allows for various chemical modifications, enabling chemists to explore structure-activity relationships and optimize lead compounds. Its utility is demonstrated in the synthesis of inhibitors for a range of biological targets, including protein kinases and other enzymes. sci-hub.senih.gov The stability and synthetic accessibility of the isoindoline skeleton make it an attractive component for creating libraries of compounds for high-throughput screening and for the structure-guided design of potent and selective therapeutic agents. preprints.orgnih.gov

**6.2. Development of Targeted Pharmacological Agents

The 5-methylisoindoline scaffold has been instrumental in the creation of highly specific pharmacological agents designed to interact with particular biological targets implicated in disease.

Discoidin domain receptors (DDRs) are a unique class of receptor tyrosine kinases (RTKs) that are activated by collagen rather than soluble growth factors. nih.gov There are two isoforms, DDR1 and DDR2, with DDR1 being predominantly expressed in epithelial cells. nih.gov Overexpression and activation of DDR1 are linked to the progression of various diseases, including cancer and fibrosis, making it an attractive therapeutic target. sci-hub.senih.gov The development of small molecule inhibitors that can block DDR1 signaling is an active area of research. nih.gov

A significant challenge in developing kinase inhibitors is achieving selectivity to avoid off-target effects. Some early DDR1 inhibitors also showed activity against Tropomyosin receptor kinases (Trks), which could lead to potential neurotoxicity. sci-hub.se To address this, researchers have focused on designing Trks-sparing DDR1 inhibitors. sci-hub.se

In one such effort, a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives were designed as new selective DDR1 inhibitors. sci-hub.se The synthesis of these compounds utilized methyl isoindoline-5-carboxylate hydrochloride as a key chemical intermediate. sci-hub.se This strategic design aimed to improve target specificity and create a safer profile for potential therapeutic agents. sci-hub.se

The stroma of pancreatic tumors is rich in collagen, which can activate DDR1 on cancer cells and promote tumor progression and resistance to therapy. sci-hub.se Therefore, targeting DDR1 is a promising strategy for treating pancreatic cancer. The selectively designed Trks-sparing DDR1 inhibitors have been investigated for their potential in this context. sci-hub.se

One representative compound from this research, named 7f , demonstrated significant potential. sci-hub.se It was shown to potently inhibit collagen-induced DDR1 signaling and suppress the colony formation of pancreatic cancer cells in a dose-dependent manner. sci-hub.se Furthermore, in orthotopic mouse models of pancreatic cancer, compound 7f exhibited promising therapeutic efficacy. sci-hub.se

Table 1: In Vitro Activity of Representative DDR1 Inhibitor 7f

| Compound | Binding Affinity (Kd) for DDR1 | Kinase Inhibition (IC₅₀) for DDR1 |

|---|

Schistosomiasis is a parasitic disease caused by blood flukes of the genus Schistosoma. nih.gov The current treatment relies almost exclusively on the drug praziquantel, raising concerns about the potential development of drug resistance. nih.govnih.gov This has spurred research into new anti-schistosomal agents with different mechanisms of action. researchgate.netcardiff.ac.uk Research efforts have explored various chemical scaffolds, including tetraazamacrocyclic derivatives, quinoxalines, and bioorganometallic compounds. nih.govcardiff.ac.uktbzmed.ac.ir However, based on a review of the available scientific literature, the use of 5-Methylisoindoline hydrochloride as a building block for anti-schistosomal drug candidates is not a prominently featured area of investigation.

The isoindoline structure has been successfully incorporated into inhibitors of various enzymes. A notable example is its use in the development of acetylcholinesterase (AChE) inhibitors. AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine, and its inhibition is a key strategy for treating the symptoms of Alzheimer's disease. nih.govnih.gov

Research into the structure-activity relationships of AChE inhibitors revealed that creating more rigid analogues of existing inhibitors could lead to more potent activity. nih.gov Specifically, replacing a more flexible portion of a lead compound with a 2-isoindoline moiety resulted in enhanced inhibitory effects. nih.gov This line of research led to the development of highly potent indanone derivatives, such as donepezil, which is a leading treatment for Alzheimer's disease. nih.govnih.gov While these specific studies did not start from 5-methylisoindoline, they establish the value of the isoindoline skeleton in designing potent AChE inhibitors. nih.gov Furthermore, the insecticide phosmet, an organophosphate compound, contains the isoindoline core and functions by inhibiting acetylcholinesterase in insects. preprints.org

Table 2: Compounds Mentioned in this Article

| Compound Name | Chemical Class |

|---|---|

| This compound | Isoindoline Derivative |

| Methyl isoindoline-5-carboxylate hydrochloride | Isoindoline Derivative |

| Lenalidomide | Isoindolinone Derivative |

| Donepezil | Piperidine/Indanone Derivative |

| Phosmet | Organophosphate/Isoindoline Derivative |

Development of Targeted Pharmacological Agents

FXR Inhibitors

The Farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in the regulation of bile acid and lipid metabolism. nih.gov As such, it has emerged as a promising therapeutic target for metabolic diseases like non-alcoholic steatohepatitis (NASH). nih.gov Research into FXR modulators has led to the exploration of various chemical scaffolds, including those containing the isoindoline moiety.

One related compound, Methyl isoindoline-5-carboxylate Hydrochloride, is utilized as a reagent in the synthesis of azabicyclooctane derivatives which have been identified as FXR inhibitors. chemicalbook.com This highlights the utility of isoindoline-based structures as building blocks in the development of novel FXR-targeting agents. The modulation of FXR activity can be a key strategy in treating cholestasis, a condition characterized by the accumulation of toxic bile acids. mdpi.com Studies have shown that reversing the suppression of FXR is a viable therapeutic approach for estrogen-induced cholestasis. mdpi.com

Perforin (B1180081) Inhibitors

Perforin is a key protein utilized by cytotoxic T lymphocytes and natural killer (NK) cells to eliminate infected or cancerous cells. nih.gov However, inappropriate perforin activity can contribute to autoimmune diseases and transplant rejection. nih.govnih.gov Consequently, the development of perforin inhibitors is an area of active research for creating highly specific immunosuppressive therapies. nih.gov

A series of arylsulphonamide-based compounds have been investigated as perforin inhibitors. nih.gov Within this series, an N-methylisoindolinone derivative demonstrated notable potency, suggesting that the isoindoline core is a viable template for designing such inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that while the N-methylisoindolinone was a potent inhibitor, the isomeric N-methylisoindolinone showed significantly reduced activity. nih.gov This underscores the importance of the substitution pattern on the isoindoline ring for biological activity.

Structure-Activity Relationship (SAR) Studies of Isoindoline Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For isoindoline derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets.

In the context of perforin inhibitors, SAR exploration of arylsulphonamides revealed that an N-methylisoindolinone derivative was a potent inhibitor. nih.gov The study also showed that even minor structural changes, such as the position of the methyl group, could lead to a significant loss of activity. nih.gov

For other related heterocyclic systems like phthalimides, which share structural similarities with isoindolinones, SAR studies have shown that substitution at the C-5 position is critical for monoamine oxidase (MAO) inhibitory activity. nih.gov The nature and size of the substituent at this position can dramatically enhance the inhibitory potency against MAO-B. nih.gov This principle of positional importance likely extends to the 5-methylisoindoline scaffold in various therapeutic applications.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Analysis

In the early stages of drug development, predicting the pharmacokinetic properties of a compound is crucial. rootspress.org In silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis provides a computational method to assess these properties before a compound is synthesized. rootspress.org

Potential as Antioxidant Agents

Oxidative stress, resulting from an imbalance between reactive oxygen species and a biological system's ability to detoxify them, is implicated in numerous diseases. This has driven research into the antioxidant potential of various chemical compounds.

Studies on related indole-containing structures, such as 5-hydroxyoxindole (B181108) and its derivatives, have demonstrated significant antioxidant activity. nih.gov These compounds have been shown to suppress lipid peroxidation and intracellular oxidative stress. nih.gov The antioxidant capacity of these molecules is often linked to their ability to scavenge free radicals. nih.gov While direct studies on the antioxidant properties of this compound are limited, the broader class of indole-based compounds shows promise in this area.

Research into Antimicrobial Properties

The rise of antimicrobial resistance is a major global health concern, necessitating the discovery of new antimicrobial agents. Research has explored a wide range of chemical scaffolds for their potential to combat microbial growth.

Although specific research on the antimicrobial properties of this compound is not extensively documented in readily available literature, studies on related compounds provide some insights. For example, research into 5-methyluridine (B1664183) in Pseudomonas aeruginosa has shown that modifications to tRNA can modulate antimicrobial resistance. nih.gov This indicates that compounds that can interact with microbial cellular machinery may have antimicrobial potential. Further investigation is needed to determine if the 5-methylisoindoline scaffold possesses any direct antimicrobial activity.

Studies on Neuroprotective Effects

Neuroprotective agents are sought after for the treatment of neurodegenerative diseases and brain injuries. The search for such agents has included the investigation of various heterocyclic compounds.

While direct evidence for the neuroprotective effects of this compound is scarce, studies on structurally related indole (B1671886) compounds have shown promise. For example, 3,3'-Diindolylmethane (DIM), an indole derivative, has demonstrated neuroprotective effects in models of perinatal asphyxia. nih.gov These effects are thought to be mediated through the inhibition of certain signaling pathways and epigenetic modifications. nih.gov Given the structural similarities, the neuroprotective potential of the 5-methylisoindoline core warrants further investigation.

Research into Anti-Inflammatory Activity

No published studies were identified that investigate the anti-inflammatory properties of this compound.

Corrosion Inhibition Studies

No published studies were identified that evaluate the efficacy of this compound as a corrosion inhibitor.

Advanced Research and Future Directions

Exploration of Novel Substitution Patterns and Analogues

The development of novel analogues of 5-Methylisoindoline (B1604126) hydrochloride is a key area of research aimed at optimizing biological activity and exploring new chemical space. The isoindoline (B1297411) skeleton is present in numerous biologically active compounds, making the study of its derivatives a fertile ground for discovery. mdpi.com

Research into the structure-activity relationships (SAR) of isoindoline derivatives has shown that modifications to the core structure can dramatically alter their biological effects. For instance, in the context of monoamine oxidase (MAO) inhibitors, substitutions at the C-5 position of the related phthalimide (B116566) structure are critical for activity. nih.gov Lengthening the substituent at this position can enhance inhibitory potency, demonstrating the importance of this location for interaction with biological targets. nih.gov

The introduction of a methyl group, as in 5-Methylisoindoline, is a well-established strategy in medicinal chemistry known as the "magic methyl" effect. nih.gov This small modification can significantly improve a compound's properties by:

Enhancing Potency: A methyl group can induce conformational changes that lead to a substantial increase in binding affinity for a target receptor. nih.gov

Improving Selectivity: It can help differentiate between closely related biological targets. nih.gov

Modifying Pharmacokinetics: The addition of a methyl group can favorably alter solubility and metabolic stability. nih.gov

Studies on various isoindolinone analogues have shown that even single methyl substitutions can be beneficial for bioactivity, although the effects can be case-specific. nih.gov For example, research on indolin-5-yl-cyclopropanamine derivatives as Lysine Specific Demethylase 1 (LSD1) inhibitors revealed that specific substitution patterns are crucial for high potency and selectivity. nih.gov

| Scaffold/Derivative Class | Key Substitution Area | Impact on Activity | Reference |

|---|---|---|---|

| Phthalimides | C-5 Position | Side chain length and halogen substitution influence MAO-A and MAO-B inhibition. Essential for MAO-B inhibitory activity. | nih.gov |

| Isoindolinones (General) | N-Methylation | Can be beneficial for bioactivity; effect is often case-specific. | nih.gov |

| Indolin-5-yl-cyclopropanamines | Cyclopropane Ring and Amine Substituents | Determines potency and selectivity as LSD1 inhibitors. | nih.gov |

Mechanistic Investigations of Biological Activities

Understanding the precise molecular mechanisms by which 5-Methylisoindoline derivatives exert their biological effects is crucial for their development as therapeutic agents. The isoindoline core is a key pharmacophore in several clinical drugs used for a range of conditions, highlighting its ability to interact with diverse biological targets. mdpi.compreprints.org

One significant area of investigation is the inhibition of enzymes like Lysine Specific Demethylase 1 (LSD1), which is a target in cancer therapy. nih.gov A series of indolin-5-yl-cyclopropanamine derivatives were designed as potent and selective LSD1 inhibitors. The representative compound 7e from this class not only showed high inhibitory activity against LSD1 (IC₅₀ = 24.43 nM) but also demonstrated selective antiproliferative effects against specific cancer cell lines. nih.gov Mechanistic studies indicated that this compound could activate immune-response markers (CD86) and induce differentiation in acute myeloid leukemia (AML) cells. nih.gov

Another important target class is the monoamine oxidases (MAOs), enzymes involved in neurotransmitter metabolism. Studies on phthalimide derivatives, which share a core structure with isoindolinones, have elucidated key interactions. For example, 5-sulfanylphthalimides were found to be highly potent and selective MAO-B inhibitors, suggesting their potential for developing treatments for neurodegenerative diseases. nih.gov The C-5 side chain was identified as being critical for this MAO-B inhibitory action. nih.gov

| Derivative Class | Biological Target | Mechanism of Action | Therapeutic Area | Reference |

|---|---|---|---|---|

| Indolin-5-yl-cyclopropanamine Derivatives | Lysine Specific Demethylase 1 (LSD1) | Enzyme inhibition, leading to cancer cell differentiation and activation of immune markers. | Oncology (AML) | nih.gov |

| Phthalimide Derivatives | Monoamine Oxidase B (MAO-B) | Selective and reversible enzyme inhibition. | Neurodegenerative Diseases | nih.gov |

| Isoindole Derivatives | Fungal Species | Antifungal activity against species like Fusarium oxysporum and Trichophyton rubrum. | Infectious Diseases | mdpi.com |

Development of Chiral 5-Methylisoindoline Hydrochloride Derivatives

Chirality plays a pivotal role in the efficacy and selectivity of many drugs. The development of methods to produce enantiomerically pure 5-Methylisoindoline derivatives is a significant research focus. The synthesis of chiral molecules can be achieved through asymmetric synthesis or the resolution of racemic mixtures. mdpi.com

An organocatalytic asymmetric synthesis has been successfully developed for key intermediates of 3-methylated isoindolinones, leading to highly enantioenriched products. nih.gov This demonstrates the feasibility of creating specific stereoisomers of isoindoline-based compounds. However, the synthesis process itself can present challenges; for example, the condensation of 3-nitrophthalic anhydride (B1165640) with L-glutamine to form an intermediate for Pomalidomide results in racemization at the stereocenter under elevated temperatures. mdpi.com

Asymmetric transfer hydrogenation (ATH) is another powerful catalytic method for producing chiral amines and related structures. mdpi.com By using transition metal complexes with chiral diamine ligands, researchers can efficiently synthesize specific enantiomers of heterocyclic compounds. mdpi.com Such methodologies could be adapted for the stereoselective synthesis of this compound, providing access to single enantiomers for pharmacological evaluation.

Integration into Complex Polycyclic Systems

The 5-Methylisoindoline scaffold is not only a building block for simple derivatives but also a key component for constructing more complex polycyclic and heterocyclic systems. Its rigid bicyclic structure makes it an ideal anchor for elaborating into larger, three-dimensional molecules with unique biological properties.

Researchers have successfully integrated the isoindoline core into larger fused systems. Examples include the synthesis of 5-arylisoindolo[2,1-a]quinolin-11(6aH)-ones and 6,6a-dihydroisoindolo[2,1-a]quinolin-11(5H)-ones. mdpi.compreprints.org These efforts demonstrate the chemical tractability of the isoindoline nucleus for creating novel, complex heterocyclic frameworks.

Furthermore, the isoindolinone structure has been incorporated into macrocyclic peptides. In one study, methyl-modified analogues of the marine cyclopeptide galaxamide were synthesized using a photoinduced cyclization reaction. nih.gov These complex structures, containing an isoindolinone fragment, were evaluated for anticancer activity, with one analogue showing potent effects against hepatocellular carcinoma cells by targeting the oncoprotein MDM2. nih.gov The isoindoline skeleton is also a feature of the complex alkaloid staurosporine, which possesses a wide range of biological activities. mdpi.com

Computational Drug Design and Virtual Screening for New Targets

Modern drug discovery heavily relies on computational methods to accelerate the identification of new drug candidates and to understand their mechanisms of action. nih.govfiveable.me These in silico techniques are highly applicable to the this compound scaffold for exploring new biological targets and designing novel, potent ligands.

Virtual Screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those most likely to bind to a specific biological target. nih.gov A library of virtual compounds based on the 5-methylisoindoline core could be screened against the structures of various proteins to predict binding affinity and identify potential new therapeutic applications.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when bound to a target molecule. nih.gov This method was used to study how a cyclopeptide containing an isoindolinone fragment binds to the MDM2 oncoprotein, providing insights into its anticancer mechanism. nih.gov Similar docking studies with 5-Methylisoindoline derivatives could reveal key interactions with target proteins and guide the design of more potent inhibitors. rjpbr.com

Pharmacophore Modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov A pharmacophore model can be developed from known active molecules containing the isoindoline scaffold. This model can then be used to screen databases for new molecules that fit the required features, potentially leading to the discovery of compounds with entirely new chemical backbones but similar biological activity. nih.govuu.nl

These computational approaches, often used in combination, provide a powerful platform for rational drug design, reducing the time and cost associated with traditional screening methods and enabling the targeted development of next-generation therapeutics based on the this compound structure. nih.gov

Q & A

Q. What are the recommended analytical techniques for characterizing 5-Methylisoindoline hydrochloride in synthetic intermediates?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., at 207 nm) is a robust method for purity assessment, as demonstrated in studies of structurally related hydrochlorides . Coupling this with Fourier-transform infrared spectroscopy (FTIR) and Karl Fischer (KF) titration ensures comprehensive characterization of functional groups and moisture content . For elemental analysis, inductively coupled plasma (ICP) or atomic absorption spectroscopy (AAS) may be employed to quantify metal impurities introduced during synthesis .

Q. How should researchers handle safety protocols for this compound given limited toxicity data?

- Methodological Answer: Assume potential toxicity due to structural similarities to other isoindoline derivatives. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks, and avoid skin contact. If toxicity data are absent, adhere to general guidelines for hydrochlorides: store in airtight containers, avoid prolonged exposure to light/moisture, and dispose of waste via certified hazardous waste services .

Q. What synthetic routes are feasible for this compound?

- Methodological Answer: A common approach involves reacting the free base (5-Methylisoindoline) with hydrochloric acid in a polar solvent like isopropyl alcohol under controlled pH (3.0–3.5) and low temperatures (5–10°C) to precipitate the hydrochloride salt. This method, adapted from fexofenadine hydrochloride synthesis, ensures high yield and purity . Post-synthesis, recrystallization in ethyl acetate/isopropanol mixtures improves crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

- Methodological Answer: Design a stability study using factorial design to test variables like temperature (4°C, 25°C, 40°C), humidity (60% RH, 75% RH), and light exposure. Monitor degradation via HPLC-UV and mass spectrometry (MS) at intervals (0, 1, 3, 6 months). Statistical tools like ANOVA or regression analysis can identify critical factors, while accelerated stability testing (e.g., 40°C/75% RH) predicts shelf life . Reference kinetic models (e.g., zero-order or first-order degradation) to interpret data discrepancies .

Q. What strategies optimize the detection of trace impurities in this compound batches?

- Methodological Answer: Use gradient HPLC with a C18 column and mobile phases combining phosphate buffers (pH 2.5–3.0) with methanol or acetonitrile. Spiking experiments with known impurities (e.g., unreacted precursors, by-products) validate method sensitivity. For non-UV-active impurities, employ charged aerosol detection (CAD) or evaporative light scattering detection (ELSD). Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. How can researchers address conflicting bioactivity results in cell-based assays involving this compound?

- Methodological Answer: Conduct a meta-analysis of experimental variables:

- Cell line variability: Test across multiple lines (e.g., HEK293, HepG2) to assess specificity.

- Solubility effects: Pre-dissolve the compound in DMSO (<0.1% final concentration) and verify solubility in assay buffers using dynamic light scattering (DLS).

- Batch-to-batch consistency: Compare activity across independently synthesized batches using LC-MS and dose-response curves.

Statistical tools like Bland-Altman plots or Cohen’s kappa can quantify inter-experiment agreement .

Q. What methodologies ensure reliable quantification of this compound in complex biological matrices?

- Methodological Answer: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C8/SCX) effectively isolates the compound from plasma or tissue homogenates. Quantify via LC-MS/MS using a stable isotope-labeled internal standard (e.g., deuterated 5-Methylisoindoline-d3 hydrochloride) to correct for matrix effects. Validate the method per ICH M10 guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Key Considerations for Experimental Design

- Data Integrity: Document raw data, instrument parameters, and environmental conditions (e.g., temperature, humidity) to facilitate reproducibility .

- Ethical Compliance: Follow institutional guidelines for hazardous waste disposal and animal/human studies, even if toxicity data are incomplete .

- Interdisciplinary Collaboration: Engage analytical chemists, statisticians, and biologists to address multifaceted research challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.